molecular formula C20H34N4O2S B11991025 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione

3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11991025
M. Wt: 394.6 g/mol
InChI Key: IKCAJUYLTOBDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various alkyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(3-methyl-butyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
  • 3-Methyl-8-(3-methyl-butylsulfanyl)-7-phenethyl-3,7-dihydro-purine-2,6-dione
  • 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione

Uniqueness

3-Methyl-7-(3-methyl-butyl)-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of alkyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H34N4O2S

Molecular Weight

394.6 g/mol

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-14-27-20-21-17-16(24(20)13-12-15(2)3)18(25)22-19(26)23(17)4/h15H,5-14H2,1-4H3,(H,22,25,26)

InChI Key

IKCAJUYLTOBDSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.